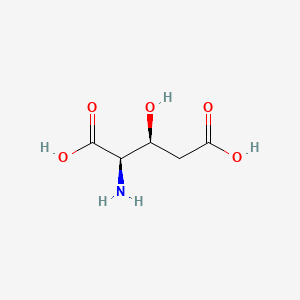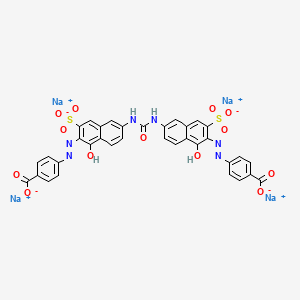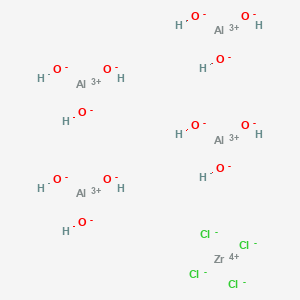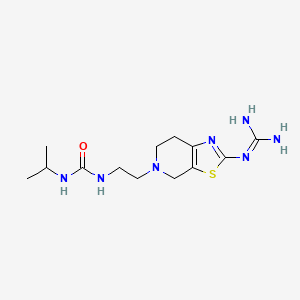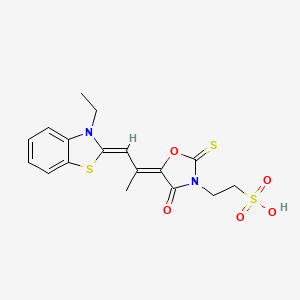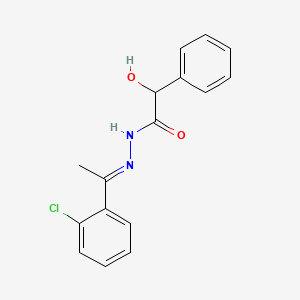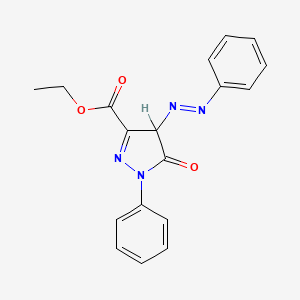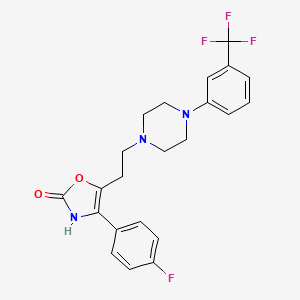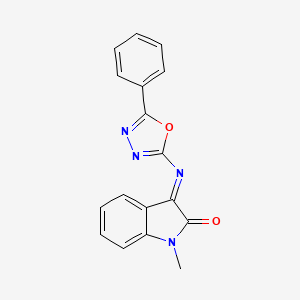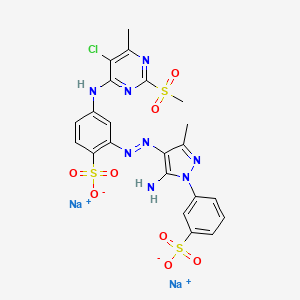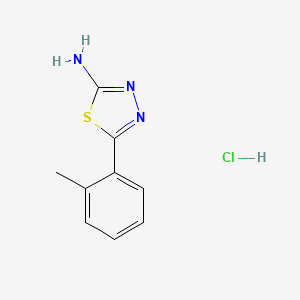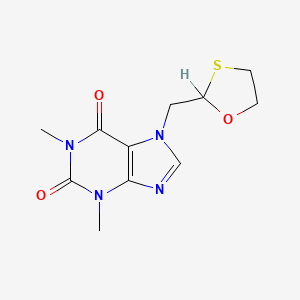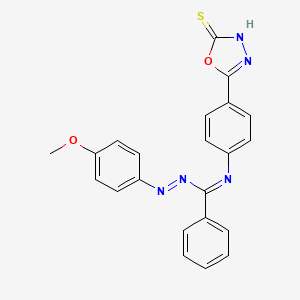
5-(4-((((4-Methoxyphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-((((4-Methoxyphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the azo group (–N=N–) and the thione group (–C=S) in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((((4-Methoxyphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-methoxyaniline to form the corresponding diazonium salt. This is followed by coupling with an appropriate aromatic compound to form the azo compound.
Formation of the Oxadiazole Ring: The azo compound is then subjected to cyclization with a suitable reagent, such as thiosemicarbazide, under acidic or basic conditions to form the oxadiazole ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a valuable tool for studying enzyme inhibition, protein binding, and other biochemical processes.
Medicine
Potential medicinal applications include its use as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 5-(4-((((4-Methoxyphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the thione group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenylazo)aniline: Similar in structure but lacks the oxadiazole and thione groups.
2-(4-Methoxyphenyl)-1,3,4-oxadiazole: Contains the oxadiazole ring but lacks the azo and thione groups.
4-(4-Methoxyphenyl)-1,3,4-thiadiazole: Contains the thione group but lacks the azo and oxadiazole groups.
Uniqueness
The uniqueness of 5-(4-((((4-Methoxyphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione lies in its combination of the azo, oxadiazole, and thione groups. This combination imparts distinctive chemical properties, such as enhanced reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
122351-95-5 |
|---|---|
Molecular Formula |
C22H17N5O2S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H17N5O2S/c1-28-19-13-11-18(12-14-19)24-25-20(15-5-3-2-4-6-15)23-17-9-7-16(8-10-17)21-26-27-22(30)29-21/h2-14H,1H3,(H,27,30) |
InChI Key |
UXRJTQSQCLVFGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=NC2=CC=C(C=C2)C3=NNC(=S)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)
